![molecular formula C21H32F3N3O B6067758 (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol](/img/structure/B6067758.png)
(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol is a complex organic molecule that features a piperidine ring substituted with a piperazine moiety and a trifluorobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Piperazine Moiety: This step involves the reaction of the piperidine intermediate with a piperazine derivative.
Addition of the Trifluorobutyl Group: This is usually done through nucleophilic substitution reactions using trifluorobutyl halides.
Final Hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine moiety.
Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated derivatives, modified piperazine derivatives.
Substitution Products: Compounds with different alkyl or aryl groups replacing the trifluorobutyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a specialty chemical in various applications, including coatings and polymers.
Wirkmechanismus
The mechanism of action of (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the trifluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol: shares structural similarities with other piperidine and piperazine derivatives, such as:
Uniqueness
The presence of the trifluorobutyl group in this compound distinguishes it from other similar compounds. This group can significantly affect the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Eigenschaften
IUPAC Name |
(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32F3N3O/c22-21(23,24)9-4-10-26-12-8-19(20(28)17-26)27-15-13-25(14-16-27)11-7-18-5-2-1-3-6-18/h1-3,5-6,19-20,28H,4,7-17H2/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFGJZBWKKIDBD-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)CCC3=CC=CC=C3)O)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)CCC3=CC=CC=C3)O)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
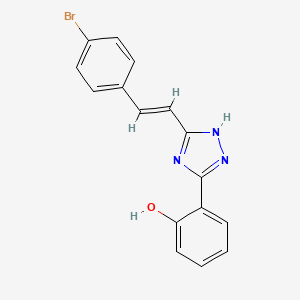
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)
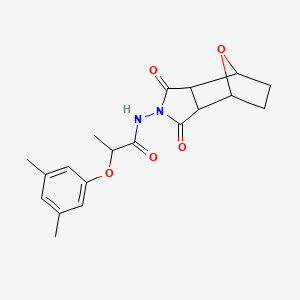
![N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B6067702.png)
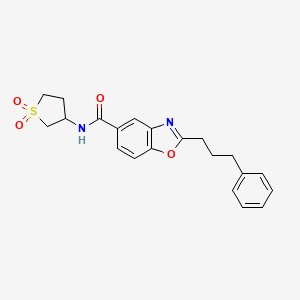
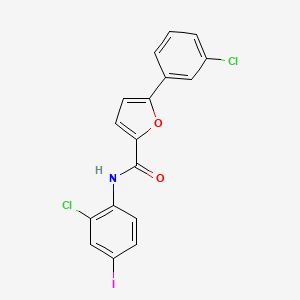
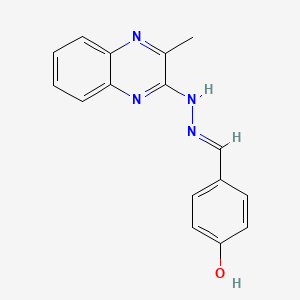
![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)

![2-[4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6067737.png)
![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine](/img/structure/B6067751.png)
![Ethyl (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6067763.png)
![2-[3-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B6067778.png)
